molecular formula C34H38N4O4-2 B1259327 Protoporphyrinogen(2-)

Protoporphyrinogen(2-)

Cat. No. B1259327
M. Wt: 566.7 g/mol
InChI Key: UHSGPDMIQQYNAX-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Protoporphyrinogen(2-) is dicarboxylate anion of protoporphyrinogen. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a conjugate base of a protoporphyrinogen.

Scientific Research Applications

Enzymatic and Biochemical Characteristics

  • Protoporphyrinogen Oxidase in Chlorophyll and Heme Biosynthesis

    Protoporphyrinogen oxidase (Protox) plays a crucial role in the biosynthesis of chlorophyll and heme, as it catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX, a common pathway in both processes. The enzyme has been studied in various plants like spinach, revealing insights into its biochemical properties and necessity for cofactors like FAD (Watanabe et al., 2001); (Watanabe et al., 2000).

  • Structural Analysis and Inhibitor Interaction

    Detailed crystal structures of protoporphyrinogen IX oxidase have provided insights into its active site architecture, substrate-binding modes, and interaction with inhibitors. This information is vital for understanding the enzyme's function in haem and chlorophyll biosynthesis (Koch et al., 2004); (Corradi et al., 2006).

Applications in Agricultural Science

  • Development of Herbicide-Resistant Plants

    The expression of protoporphyrinogen oxidase genes from different sources, such as Bacillus subtilis, in rice has been explored to develop herbicide-resistant crops. This application leverages the enzyme's target action by diphenyl ether herbicides (Lee et al., 2000); (Jung et al., 2003).

  • Inhibitor Design and Analysis

    Studies have focused on designing novel inhibitors for protoporphyrinogen oxidase, which play a significant role in herbicide development. This involves analyzing the enzyme’s interaction with different chemical structures to find effective herbicidal compounds (Jiang et al., 2010); (Luo et al., 2008).

  • Selective Marker in Genetic Engineering

    Utilizing protoporphyrinogen oxidase as a selectable marker for the transformation of rice has been investigated. This application is particularly relevant in the development of genetically modified crops resistant to specific herbicides (Lee et al., 2007).

Molecular and Genetic Studies

  • Molecular Characterization and Cloning: The cloning and sequence analysis of protoporphyrinogen oxidase genes from different organisms, such as chicory and cyanobacteria, have been carried out. These studies are essential for understanding the genetic and molecular basis of the enzyme’s function in different biological systems (Adomat & Böger, 2000); (Kato et al., 2010).

properties

Molecular Formula

C34H38N4O4-2

Molecular Weight

566.7 g/mol

IUPAC Name

3-[18-(2-carboxylatoethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-5,10,15,20,21,22,23,24-octahydroporphyrin-2-yl]propanoate

InChI

InChI=1S/C34H40N4O4/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25/h7-8,35-38H,1-2,9-16H2,3-6H3,(H,39,40)(H,41,42)/p-2

InChI Key

UHSGPDMIQQYNAX-UHFFFAOYSA-L

Canonical SMILES

CC1=C2CC3=C(C(=C(N3)CC4=C(C(=C(N4)CC5=C(C(=C(N5)CC(=C1CCC(=O)[O-])N2)CCC(=O)[O-])C)C=C)C)C=C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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